Cas no 1261571-91-8 (2-Cyano-4-fluoromandelic acid)

2-Cyano-4-fluoromandelic acid 化学的及び物理的性質
名前と識別子
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- 2-Cyano-4-fluoromandelic acid
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- インチ: 1S/C9H6FNO3/c10-6-1-2-7(5(3-6)4-11)8(12)9(13)14/h1-3,8,12H,(H,13,14)
- InChIKey: KRRHMRFPRVJAHC-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=C(C#N)C=1)C(C(=O)O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 273
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 81.3
2-Cyano-4-fluoromandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015023669-1g |
2-Cyano-4-fluoromandelic acid |
1261571-91-8 | 97% | 1g |
$1549.60 | 2023-09-03 | |
Alichem | A015023669-250mg |
2-Cyano-4-fluoromandelic acid |
1261571-91-8 | 97% | 250mg |
$494.40 | 2023-09-03 | |
Alichem | A015023669-500mg |
2-Cyano-4-fluoromandelic acid |
1261571-91-8 | 97% | 500mg |
$863.90 | 2023-09-03 |
2-Cyano-4-fluoromandelic acid 関連文献
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2. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
2-Cyano-4-fluoromandelic acidに関する追加情報
2-Cyano-4-fluoromandelic Acid: A Comprehensive Overview
2-Cyano-4-fluoromandelic acid, identified by the CAS number 1261571-91-8, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a cyano group at the 2-position and a fluorine atom at the 4-position on the mandelic acid backbone. The presence of these substituents imparts distinctive chemical and physical properties, making it a valuable molecule for various applications.
The synthesis of 2-Cyano-4-fluoromandelic acid involves a series of carefully designed reactions, including nucleophilic substitutions and fluorination processes. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, which is critical for its broader application in research and industry. The compound's structure has been extensively studied using advanced spectroscopic techniques such as NMR and X-ray crystallography, providing insights into its conformational flexibility and stereochemistry.
In the realm of pharmacology, 2-Cyano-4-fluoromandelic acid has shown promising potential as a lead compound for drug development. Its ability to interact with specific biological targets, such as enzymes and receptors, has been explored in recent studies. For instance, research published in 2023 highlighted its inhibitory effects on certain kinases, suggesting its potential role in the treatment of cancer and inflammatory diseases. The fluorine substituent at the 4-position plays a crucial role in modulating the compound's pharmacokinetic properties, enhancing its bioavailability and stability within biological systems.
Beyond pharmacology, 2-Cyano-4-fluoromandelic acid has found applications in materials science, particularly in the development of advanced polymers and coatings. Its cyano group contributes to strong intermolecular hydrogen bonding, which can be leveraged to create materials with enhanced mechanical and thermal properties. Recent studies have demonstrated its use as a building block for high-performance polymers that exhibit excellent resistance to environmental degradation.
The environmental impact of 2-Cyano-4-fluoromandelic acid has also been a topic of interest. Researchers have investigated its biodegradability and toxicity profiles under various conditions. Findings from 2023 indicate that the compound exhibits low toxicity towards aquatic organisms, making it a safer alternative to other similar compounds in certain industrial applications.
In conclusion, 2-Cyano-4-fluoromandelic acid, with its CAS number 1261571-91-8, stands as a versatile molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a valuable tool for future innovations in science and technology.
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